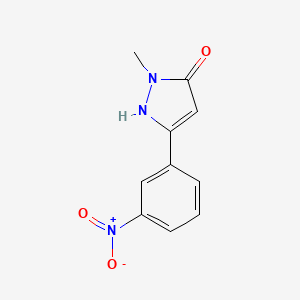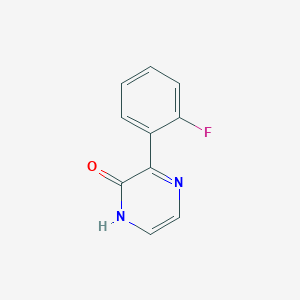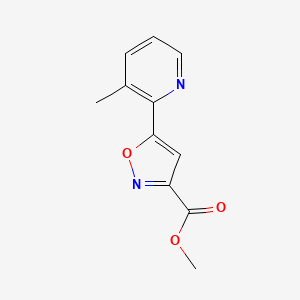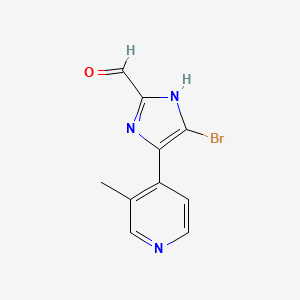
5-Bromo-4-(3-methyl-4-pyridyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as MFCD33022761 is a chemical entity with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022761 involves specific reaction conditions and reagents. The preparation method is designed to ensure high purity and yield, making it suitable for both laboratory and industrial-scale production. The synthetic route typically involves a series of chemical reactions, including condensation, cyclization, and purification steps. Each step is carefully controlled to maintain the integrity of the compound and to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of MFCD33022761 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial production methods are designed to minimize waste and maximize the yield of the compound, making it economically viable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022761 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022761 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents under controlled temperature conditions, while reduction reactions may involve the use of hydrogen gas or metal catalysts.
Major Products Formed: The major products formed from the reactions of MFCD33022761 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures.
Wissenschaftliche Forschungsanwendungen
MFCD33022761 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions. In biology, the compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes. In medicine, MFCD33022761 is investigated for its therapeutic potential, particularly in the development of new drugs and treatments. Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of MFCD33022761 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activities. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand how the compound influences biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: MFCD33022761 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. Examples of similar compounds include those with comparable chemical backbones or those that undergo similar types of chemical reactions.
Uniqueness: The uniqueness of MFCD33022761 lies in its specific structural features and its ability to undergo a wide range of chemical reactions. These properties make it a valuable compound for various scientific and industrial applications. Its versatility and reactivity distinguish it from other similar compounds, making it a subject of ongoing research and development.
Eigenschaften
Molekularformel |
C10H8BrN3O |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
5-bromo-4-(3-methylpyridin-4-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-4-12-3-2-7(6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
HJTYGHXJZILKMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


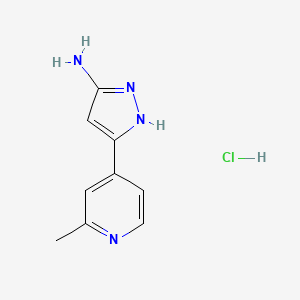

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)

![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)



